molecular formula C10H18N4O B1470760 2-(Ethyl(2-methyl-6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol CAS No. 1503669-63-3

2-(Ethyl(2-methyl-6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol

Cat. No.: B1470760
CAS No.: 1503669-63-3
M. Wt: 210.28 g/mol
InChI Key: LTWOQHVVELQKRQ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as the nucleotides cytosine, thymine, and uracil . Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction . These techniques provide information about the compound’s molecular weight, functional groups, and three-dimensional structure.


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. Common reactions include substitution, addition, and elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods . These properties are important for understanding how the compound behaves under different conditions.

Scientific Research Applications

Inhibitors of Biological Pathways

Research by Asghari et al. (2016) demonstrates the synthesis of new derivatives related to the pyrimidine structure, which were evaluated as potential inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in inflammatory and allergic processes. The study found that specific derivatives showed notable inhibitory activity, suggesting potential therapeutic applications in diseases where 15-LO plays a key role (Asghari et al., 2016).

Molecular Structure and Electronic Properties

Acosta et al. (2013) investigated the structure and hydrogen-bonded assembly of various 4,6-disubstituted 2-amino-5-formylpyrimidines, highlighting differences in ring conformations and electronic structures. These findings are relevant for understanding the molecular interactions and assembly of these compounds in crystalline structures, which could influence their pharmaceutical and material science applications (Acosta et al., 2013).

Anticancer and Anti-inflammatory Agents

A study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them for their anticancer and anti-5-lipoxygenase (anti-inflammatory) activities. This research underscores the potential of pyrimidine derivatives in the development of new therapeutic agents for cancer and inflammation-related conditions (Rahmouni et al., 2016).

Catalysis and Polymerization

Nyamato et al. (2016) explored the use of nickel(II) complexes chelated by (amino)pyridine ligands, including derivatives of the pyrimidine structure, in ethylene oligomerization. These complexes act as catalysts, offering insights into the design of more efficient catalysts for polymer production (Nyamato et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For pyrimidine derivatives, this can vary widely depending on the specific compound and its intended use .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should always be followed to minimize risks .

Future Directions

The future directions for research on a compound depend on its potential applications. For pyrimidine derivatives, potential areas of interest include the development of new pharmaceuticals and the study of their roles in biological systems .

Properties

IUPAC Name

2-[ethyl-[2-methyl-6-(methylamino)pyrimidin-4-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-4-14(5-6-15)10-7-9(11-3)12-8(2)13-10/h7,15H,4-6H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWOQHVVELQKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC(=NC(=C1)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Ethyl(2-methyl-6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol
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2-(Ethyl(2-methyl-6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol
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2-(Ethyl(2-methyl-6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol
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2-(Ethyl(2-methyl-6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol
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2-(Ethyl(2-methyl-6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol

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